molecular formula C22H22ClNO B2806298 1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol CAS No. 306977-70-8

1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol

Cat. No. B2806298
CAS RN: 306977-70-8
M. Wt: 351.87
InChI Key: MYNKYKFAAVZKFR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol, also known as 4-chloro-N-(4-methylbenzyl)-N-phenyl-ethanamine (CME), is an organic compound used in scientific research and laboratory experiments. CME is a member of the amine class of compounds, and is composed of a phenyl ring with a chlorine atom, a methyl group, and an ethanamine group. It is a white solid at room temperature and has a molecular weight of 247.75 g/mol. CME has a variety of applications in scientific research, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Catalyst-Free Chemical Synthesis

A study by Solan et al. (2014) highlights a catalyst-free method for the synthesis of diversely substituted benzodiazepines and conjugated enaminones, utilizing a microwave-accelerated reaction that proceeds in ethanol. This method emphasizes high atom economy and good yields, demonstrating the compound's role in facilitating efficient chemical reactions without the need for a catalyst Solan et al., 2014.

Antitumor Activity

Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their transformation into dihydrochlorides, studying their effect on tumor DNA methylation in vitro. This research indicates the compound's potential utility in developing new antitumor agents by modifying its structure to influence biological activities Hakobyan et al., 2020.

Pharmacological Studies

Nakamura et al. (1979) conducted pharmacological studies on a derivative of the compound, demonstrating its analgesic activity in experimental animals without significant physical dependence liability. This study suggests its potential for development into new analgesic medications with reduced risk of dependence Nakamura et al., 1979.

Chemical Synthesis and Characterization

Research by Nayak and Poojary (2019) focused on synthesizing and characterizing novel compounds with potential inhibitory action against specific receptors, hinting at the broad applicability of the chemical structure in creating bioactive molecules. This research underscores the versatility of the compound as a precursor in synthetic chemistry for pharmaceutical applications Nayak & Poojary, 2019.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-methylphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c1-17-7-9-18(10-8-17)15-24-16-22(25,19-5-3-2-4-6-19)20-11-13-21(23)14-12-20/h2-14,24-25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNKYKFAAVZKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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